molecular formula C8H5ClF3NO2 B1409618 Methyl 2-chloro-3-(trifluoromethyl)isonicotinate CAS No. 1227575-06-5

Methyl 2-chloro-3-(trifluoromethyl)isonicotinate

Cat. No.: B1409618
CAS No.: 1227575-06-5
M. Wt: 239.58 g/mol
InChI Key: CSUGBJBJOJDEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-3-(trifluoromethyl)isonicotinate: is a chemical compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to an isonicotinic acid methyl ester structure. It is commonly used as a building block in the synthesis of various organic compounds due to its unique molecular structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3-(trifluoromethyl)isonicotinate typically involves the reaction of 2-chloro-3-(trifluoromethyl)isonicotinic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-3-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-chloro-3-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 2-chloroisonicotinate
  • Methyl 3-(trifluoromethyl)isonicotinate
  • Methyl 2-bromo-3-(trifluoromethyl)isonicotinate

Comparison: Methyl 2-chloro-3-(trifluoromethyl)isonicotinate is unique due to the presence of both a chlorine atom and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds that lack one of these functional groups .

Properties

IUPAC Name

methyl 2-chloro-3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-3-13-6(9)5(4)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUGBJBJOJDEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
Reactant of Route 5
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
Reactant of Route 6
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.